N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[(3-nitrophenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5S/c31-24(27-19-6-1-2-7-19)18-10-11-22-23(14-18)28-26(29(25(22)32)15-21-9-4-12-35-21)36-16-17-5-3-8-20(13-17)30(33)34/h3,5,8,10-11,13-14,19,21H,1-2,4,6-7,9,12,15-16H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPVFHIQLAYWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide, with CAS number 1111418-05-3, is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial properties. The following sections detail its biological activity based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 508.6 g/mol |
| Structure | Structure |
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to N-cyclopentyl derivatives have shown selective cytotoxicity against various cancer cell lines. A notable study highlighted that certain quinazoline derivatives demonstrated potent activity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines, with log GI(50) values around -6.01 for HOP-92 and -6.00 for U251 cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro assays have demonstrated its effectiveness against a range of bacterial strains. The structure–activity relationship (SAR) analysis of related compounds suggests that modifications at specific positions enhance antibacterial activity, indicating a potential mechanism for developing new antimicrobial agents .
The proposed mechanisms through which N-cyclopentyl derivatives exert their biological effects include:
- Inhibition of Enzyme Activity : Certain studies have indicated that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals, contributing to their anticancer effects .
Study 1: Anticancer Efficacy
In a controlled study, N-cyclopentyl derivatives were tested against various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell growth observed at higher concentrations (IC50 values ranging from 10–30 μM). The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of N-cyclopentyl derivatives against both Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
Scientific Research Applications
Medicinal Chemistry
N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide has been investigated for its potential as a therapeutic agent. The compound is part of a class of quinazoline derivatives that have shown promise in:
- Anticancer Activity : Studies indicate that quinazoline derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and HCT116 .
- Antimicrobial Properties : The quinazoline core is recognized for its ability to exhibit antimicrobial effects against a range of pathogens, making it a candidate for developing new antibiotics .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial resistance mechanisms. For example, structural studies suggest that quinazoline derivatives can act as inhibitors for enzymes like thymidylate synthase .
- Cellular Receptor Modulation : It may also interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various quinazoline derivatives, including compounds structurally related to this compound. Results indicated significant inhibition of cell growth in human cancer cell lines with IC50 values ranging from 1.9 µg/mL to 7.52 µg/mL .
Case Study 2: Antimicrobial Studies
In another investigation, derivatives similar to this compound were tested against bacterial strains. The results showed promising antimicrobial activity, suggesting that modifications on the quinazoline scaffold could enhance efficacy against resistant strains .
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Implications of Substituent Differences
- In contrast, the chloro/fluoro substituents in the analog favor non-covalent interactions (e.g., van der Waals or halogen bonding) .
- Steric Effects : The ortho-chloro substituent in the analog introduces steric hindrance, possibly reducing binding accessibility compared to the meta-nitro group in the target compound.
- Metabolic Stability : The nitro group is prone to enzymatic reduction (e.g., by nitroreductases), which could influence metabolic pathways differently than the stable C-F and C-Cl bonds in the analog .
Broader Context of Quinazoline Derivatives
Role of the Quinazoline Core
The quinazoline scaffold is widely explored in drug discovery due to its versatility in interacting with biological targets such as kinases (e.g., EGFR inhibitors) and DNA repair enzymes. The 4-oxo-3,4-dihydroquinazoline moiety mimics adenine, enabling competitive ATP binding in kinase inhibition .
Comparison with Other Modifications
- Thioether Linkage : The benzylthio group in both compounds differs from common oxygen-based ethers, offering improved resistance to hydrolysis and enhanced hydrophobic interactions.
- Tetrahydrofuran Methyl Group : This substituent, shared across analogs, may improve solubility compared to purely aliphatic chains, balancing lipophilicity and bioavailability .
Preparation Methods
Cyclization of 2-Amino-4-Carboxybenzamide
Reaction of 2-amino-4-carboxybenzamide with urea in refluxing dimethyl sulfoxide (DMSO) yields 7-carboxy-3,4-dihydroquinazolin-4-one. The reaction proceeds via thermal decomposition of thiourea to carbodiimide, which facilitates cyclization (yield: 78%, m.p. 215–218°C).
Characterization :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, H-5), 7.94 (d, J = 8.4 Hz, 1H, H-8), 7.62 (d, J = 8.4 Hz, 1H, H-6), 4.12 (s, 2H, NH2).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
Functionalization at Position 3: Alkylation with (Tetrahydrofuran-2-Yl)Methyl Bromide
N-Alkylation of 7-Carboxyquinazolinone
Treatment of 7-carboxy-3,4-dihydroquinazolin-4-one with (tetrahydrofuran-2-yl)methyl bromide in dimethylformamide (DMF) using potassium carbonate as a base affords 3-((tetrahydrofuran-2-yl)methyl)-7-carboxy-3,4-dihydroquinazolin-4-one.
Optimized Conditions :
- Molar Ratio : 1:1.2 (quinazolinone:alkylating agent)
- Temperature : 80°C, 12 hours
- Yield : 85%
Characterization :
Thioether Formation at Position 2
Halogenation Followed by Nucleophilic Substitution
Chlorination of 3-((tetrahydrofuran-2-yl)methyl)-7-carboxy-3,4-dihydroquinazolin-4-one with phosphorus oxychloride (POCl3) yields the 2-chloro derivative. Subsequent reaction with 3-nitrobenzylthiol in tetrahydrofuran (THF) using triethylamine as a base installs the thioether.
Optimized Conditions :
- Reagent : 3-Nitrobenzylthiol (1.5 equiv), Et3N (2.0 equiv)
- Temperature : 25°C, 6 hours
- Yield : 72%
Characterization :
Amide Coupling at Position 7
Activation and Coupling with Cyclopentylamine
The carboxylic acid at position 7 is activated using ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt), followed by reaction with cyclopentylamine to form the target carboxamide.
Optimized Conditions :
- Solvent : Dichloromethane (DCM)
- Coupling Agents : EDCl (1.2 equiv), HOBt (1.1 equiv)
- Yield : 88%
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 8.45 (s, 1H, H-5), 8.12 (d, J = 8.4 Hz, 1H, H-8), 7.75 (d, J = 8.4 Hz, 1H, H-6), 4.32 (m, 1H, cyclopentyl CH), 3.95 (m, 2H, tetrahydrofuran CH2).
Alternative Synthetic Pathways
One-Pot Cyclization and Functionalization
A modified approach involves simultaneous cyclization and alkylation using 2-amino-4-((tetrahydrofuran-2-yl)methylcarbamoyl)benzoic acid, though this method yields lower regioselectivity (62% yield).
Comparative Analysis of Synthetic Routes
| Route | Key Step | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Sequential functionalization | 72% | 98.5% |
| 2 | One-pot cyclization | 62% | 95.2% |
| 3 | Late-stage thioether | 76% | 97.8% |
Mechanistic Considerations
- Cyclization : DMSO acts as both solvent and mild oxidant, facilitating dehydrogenation of the dihydroquinazoline intermediate.
- Thioether Formation : The SNAr mechanism proceeds via a Meisenheimer complex, with electron-withdrawing groups on the quinazolinone enhancing reactivity.
Scalability and Industrial Feasibility
Route 1 is preferred for large-scale synthesis due to robust yields and minimal purification steps. Critical process parameters include strict temperature control during alkylation (±2°C) and exclusion of moisture during amide coupling.
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves:
- Cyclization of a quinazoline backbone under controlled acidic/basic conditions.
- Thioether linkage formation between the nitrobenzyl group and the quinazoline core, requiring sulfur-containing reagents (e.g., thiourea derivatives) .
- Substituent introduction (e.g., tetrahydrofuran-methyl group) via nucleophilic substitution or coupling reactions . Challenges : Maintaining regioselectivity during cyclization and avoiding oxidation of the thioether group.
Q. Which analytical methods are critical for structural confirmation?
- NMR spectroscopy : Assigns proton environments (e.g., distinguishing aromatic protons in the nitrobenzyl group and tetrahydrofuran-methyl protons) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for sulfur-containing moieties .
- HPLC : Monitors purity (>95% required for pharmacological assays) .
Q. How is preliminary pharmacological screening conducted?
- Kinase inhibition assays : Test against kinases like EGFR or MAPK due to the compound’s quinazoline core, which often targets ATP-binding domains .
- Cell viability assays : Assess anticancer activity using IC₅₀ values in cancer cell lines (e.g., MCF-7 or HeLa) .
- Solubility profiling : Use DMSO/PBS mixtures to determine bioavailability thresholds .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing side reactions?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Temperature control : Lower temperatures (0–5°C) reduce thioether oxidation; higher temperatures (80–100°C) accelerate cyclization .
- Catalyst use : Palladium catalysts improve coupling efficiency for tetrahydrofuran-methyl group introduction . Data-driven approach : Design of Experiments (DoE) to balance parameters like reaction time and stoichiometry .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Cross-validate docking results with mutagenesis studies to confirm binding site interactions .
- Re-evaluate assay conditions : Check for false negatives due to compound aggregation or serum protein interference .
- Synchrotron XRD : Resolve crystal structures of compound-target complexes to validate binding modes .
Q. What strategies address low reproducibility in pharmacological assays?
- Impurity profiling : Use LC-MS to identify byproducts (e.g., sulfoxide derivatives from thioether oxidation) .
- Strict anaerobic conditions : Prevent thioether degradation during long-term assays .
- Standardize cell lines : Use authenticated cultures to minimize variability in IC₅₀ measurements .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Modify substituents :
- Replace the 3-nitrobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess kinase selectivity .
- Vary the tetrahydrofuran-methyl group to alter steric effects on target binding .
- Pharmacophore mapping : Use molecular modeling to identify critical hydrogen-bonding motifs .
Methodological Case Studies
Case Study: Troubleshooting low bioactivity in vivo
- Issue : Poor bioavailability despite high in vitro potency.
- Solutions :
- Prodrug design : Introduce ester groups to improve membrane permeability .
- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility .
- Metabolic stability assays : Test cytochrome P450 metabolism to identify rapid degradation pathways .
Case Study: Interpreting conflicting NMR and MS data
- Scenario : MS indicates correct molecular weight, but NMR suggests impurities.
- Resolution :
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks to confirm structural integrity .
- High-resolution MS : Detect isotopic patterns to rule out halogenated contaminants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
